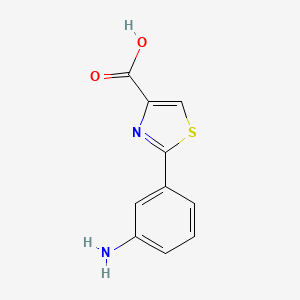
2-(3-Aminophenyl)thiazole-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Aminophenyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)thiazole-4-carboxylic acid typically involves the condensation of thiourea with an alpha-halo ketone. One common method is the Hantzsch synthesis, which involves the reaction of thiourea with a halogenated ketone under acidic conditions . Another method involves the reaction of methyl chloroacrylate with thiourea, followed by cyclization to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally benign solvents and reagents is preferred to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Aminophenyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Applications De Recherche Scientifique
2-(3-Aminophenyl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-Aminophenyl)thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Inhibits bacterial cell wall synthesis by targeting the enzyme UDP-N-acetylmuramate/L-alanine ligase, leading to bacterial cell death.
Anticancer Activity: Inhibits multiple enzyme targets such as EGFR/VGFER kinase, Akt protein kinase, and others, disrupting cancer cell signaling and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: Shares the thiazole ring structure but lacks the carboxylic acid group.
2-(1H-Indole-3-carbonyl)thiazole-4-carboxylic acid: Contains an indole moiety, offering different biological activities.
Uniqueness
2-(3-Aminophenyl)thiazole-4-carboxylic acid is unique due to its combination of the thiazole ring with an aminophenyl and carboxylic acid group, which contributes to its diverse biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C10H8N2O2S |
|---|---|
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
2-(3-aminophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,11H2,(H,13,14) |
Clé InChI |
CSCSTTFDNJSVET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N)C2=NC(=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


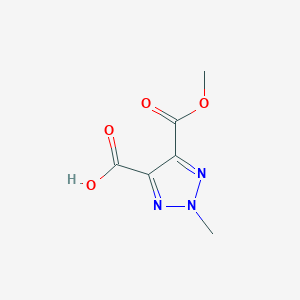
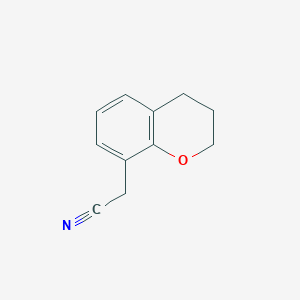
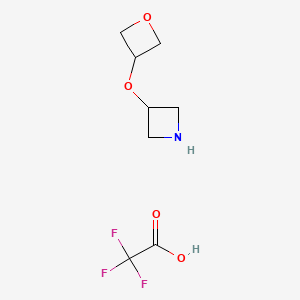
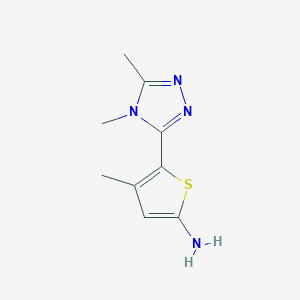
![2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride](/img/structure/B13474189.png)
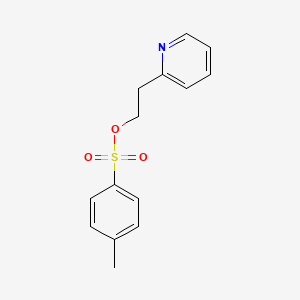
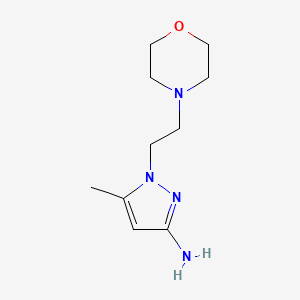
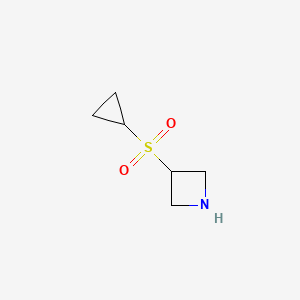
![tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13474208.png)
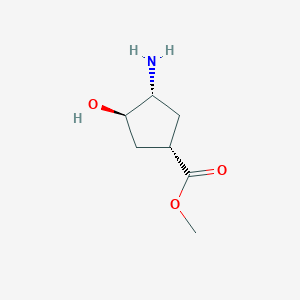
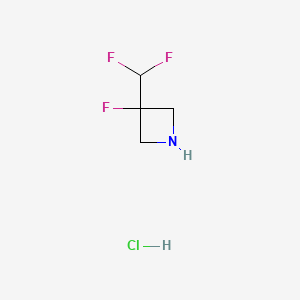

![(2R)-1'-methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13474234.png)
![2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13474238.png)
